molecular formula C30H48O3 B12387547 (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid CAS No. 86420-19-1

(3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid

Cat. No.: B12387547
CAS No.: 86420-19-1
M. Wt: 456.7 g/mol
InChI Key: KGELVXQPIUKGCO-SPPZYOJVSA-N
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Description

(3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid is a naturally occurring triterpenoid compound. It is derived from lanosterol, a key intermediate in the biosynthesis of steroids. This compound has garnered significant attention due to its potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid typically involves multiple steps starting from lanosterol. The process includes oxidation, reduction, and functional group modifications. Key reagents used in these reactions include oxidizing agents like Jones reagent and reducing agents such as lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including microbial fermentation and enzymatic transformations. These methods are preferred due to their efficiency and eco-friendliness compared to traditional chemical synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Substitution reactions, particularly at the hydroxyl group, can yield a variety of functionalized products.

Common Reagents and Conditions:

    Oxidizing Agents: Jones reagent, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of complex steroidal compounds.

    Biology: Investigated for its role in cell signaling and membrane structure.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical research tool.

Mechanism of Action

The mechanism of action of (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in steroid biosynthesis and cell signaling pathways.

    Pathways: The compound modulates pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

    Lanosterol: The precursor to (3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid, involved in steroid biosynthesis.

    Betulinic Acid: Another triterpenoid with similar biological activities.

    Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.

Uniqueness: this compound stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to modulate multiple pathways makes it a versatile compound in scientific research and potential therapeutic applications.

Properties

CAS No.

86420-19-1

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24-25,31H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1

InChI Key

KGELVXQPIUKGCO-SPPZYOJVSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

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